N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylamine with methyl isothiocyanate to form the corresponding thioamide. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-methyl-6-phenylpyrimidine-2-thiol under appropriate conditions to form the target compound .
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines and its mechanism of action in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Studied for their anticancer properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and other compounds.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Properties
Molecular Formula |
C24H22N4O2S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-13-20(17-7-5-4-6-8-17)26-23(25-15)31-14-21(29)27-24-28-22(16(2)32-24)18-9-11-19(30-3)12-10-18/h4-13H,14H2,1-3H3,(H,27,28,29) |
InChI Key |
WNLLLLKLHMXAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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